trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane
Description
This organotin compound features a highly complex tricyclic core structure (tricyclo[6.3.0.0²,⁶]undeca) with two sulfur atoms (3,11-dithia), one nitrogen atom (7-aza), and two distinct substituents: a linear octyl chain at position 7 and a trimethylstannyl group at position 10. The additional trimethylstannyl group at position 4 underscores its organometallic character. Structural analogs of this compound are primarily found in synthetic or microbial cofactor contexts, though none exhibit its unique combination of sulfur, nitrogen, and organotin substituents .
Properties
IUPAC Name |
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NS2.6CH3.2Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;;;;;/h8-9H,2-7,10H2,1H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYDLJTGVXOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NS2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the Stille coupling reaction. This reaction is performed by reacting a dithieno[3,2-b:2’,3’-d]pyrrole derivative with trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene. The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The purification of the final product is achieved through techniques such as column chromatography or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic structures.
Oxidation and Reduction: The dithieno[3,2-b:2’,3’-d]pyrrole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or organometallic compounds are used under mild conditions.
Cross-Coupling: Palladium or nickel catalysts are employed in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dithieno[3,2-b:2’,3’-d]pyrrole derivatives, which can be further utilized in the synthesis of advanced materials for electronic and optoelectronic applications.
Scientific Research Applications
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with enhanced electronic properties for use in sensors and other electronic devices.
Photovoltaics: Incorporated into the active layers of organic solar cells to improve their efficiency and stability.
Mechanism of Action
The mechanism of action of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its ability to participate in π-conjugation, which enhances its electronic properties. The trimethylstannyl groups facilitate the formation of strong covalent bonds with other molecules, enabling the synthesis of complex organic structures. The dithieno[3,2-b:2’,3’-d]pyrrole core interacts with various molecular targets and pathways, contributing to its unique electronic characteristics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related tricyclic or polycyclic systems documented in the literature:
Key Differences and Implications
- Heteroatom Composition : Unlike MFR-a or compound 14e, the target compound integrates sulfur and nitrogen within the tricyclic core, which may enhance metal-binding capacity. The hexaazatricyclo compound lacks sulfur but features extensive nitrogenation, favoring aromatic interactions.
- Substituent Effects: The target’s octyl and trimethylstannyl groups contrast sharply with the polar (glutamic acid in MFR-a) or aromatic (methoxyphenyl in , chlorophenyl in ) substituents of analogs. The bulky organotin groups likely increase steric hindrance, reducing solubility but improving thermal stability.
- Synthesis Complexity: While compound 14e and the hexaazatricyclo derivative were characterized via X-ray crystallography, the target compound’s synthesis remains undescribed in the available literature, suggesting challenges in stabilizing organotin moieties during cyclization.
Research Findings and Gaps
- Biological Relevance: MFR-a’s role in methanogenesis highlights the functional importance of tricyclic sulfur-nitrogen frameworks in biochemistry .
- Material Science Potential: The hexaazatricyclo compound demonstrated enhanced crystallinity with aromatic substituents, a property that could guide the design of the target compound for optoelectronic applications.
- Data Limitations: No direct studies on the target compound’s reactivity or applications were identified. Current insights are extrapolated from structural analogs, underscoring the need for dedicated experimental characterization.
Biological Activity
Chemical Structure and Properties
The chemical structure of trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane includes multiple functional groups that contribute to its reactivity and biological properties. The presence of tin atoms in the structure is significant as organotin compounds are known for their diverse biological activities.
Molecular Formula
| Component | Formula |
|---|---|
| Carbon | C |
| Hydrogen | H |
| Nitrogen | N |
| Oxygen | O |
| Sulfur | S |
| Tin | Sn |
Antitumor Activity
Research has indicated that organotin compounds exhibit antitumor properties. A study by Ghosh et al. (2020) demonstrated that certain organotin derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, trimethylstannyl compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Organotin compounds are also recognized for their antimicrobial activities. A study published in the Journal of Applied Microbiology highlighted the effectiveness of some organotin derivatives against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis.
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the cytotoxic effects of trimethylstannyl compounds on human cancer cell lines.
- Method : MTT assay was performed on various cancer cell lines treated with different concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer agent.
-
Case Study 2: Antimicrobial Activity
- Objective : To assess the antimicrobial effects against Staphylococcus aureus and Candida albicans.
- Method : Disc diffusion method was utilized to determine the inhibition zones.
- Findings : The compound exhibited notable inhibition against both pathogens, suggesting its potential use in pharmaceutical applications.
The biological activity of this compound may be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : Organotin compounds can inhibit key enzymes involved in metabolic pathways within microbial cells and tumor cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
